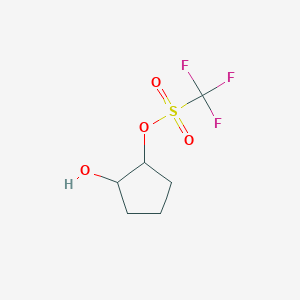
2-Hydroxycyclopentyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxycyclopentyl trifluoromethanesulfonate is an organic compound characterized by the presence of a cyclopentane ring substituted with a hydroxy group and a trifluoromethanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclopentyl trifluoromethanesulfonate typically involves the reaction of cyclopentanol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride or trifluoromethanesulfonic acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxycyclopentyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Oxidizing agents such as chromium trioxide in acetic acid or potassium permanganate in aqueous solution are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted cyclopentyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include cyclopentanone derivatives
Aplicaciones Científicas De Investigación
2-Hydroxycyclopentyl trifluoromethanesulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxycyclopentyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which can influence the reactivity of the compound. This property is exploited in various chemical reactions where the compound acts as an electrophile or a leaving group .
Comparación Con Compuestos Similares
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: This compound also contains a trifluoromethanesulfonate group but differs in the presence of a trimethylsilyl group instead of a hydroxy group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate group attached to a trifluoroethyl group.
Uniqueness: 2-Hydroxycyclopentyl trifluoromethanesulfonate is unique due to the presence of both a hydroxy group and a trifluoromethanesulfonate group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
335157-24-9 |
|---|---|
Fórmula molecular |
C6H9F3O4S |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
(2-hydroxycyclopentyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H9F3O4S/c7-6(8,9)14(11,12)13-5-3-1-2-4(5)10/h4-5,10H,1-3H2 |
Clave InChI |
ODMPHPIOLUZIPC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)OS(=O)(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


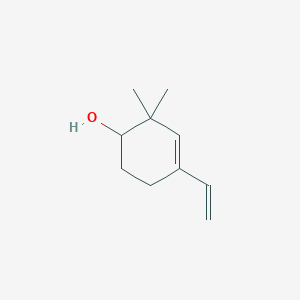
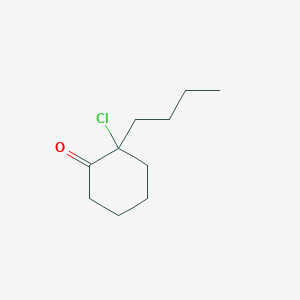
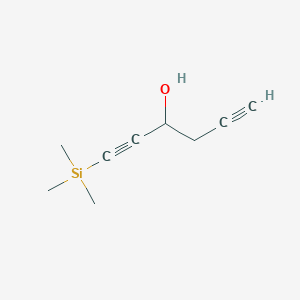
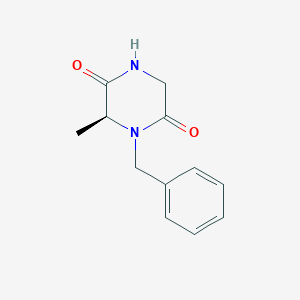
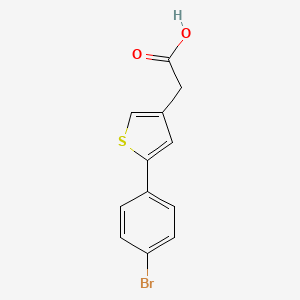

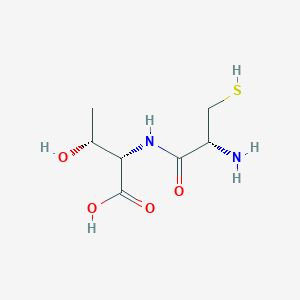

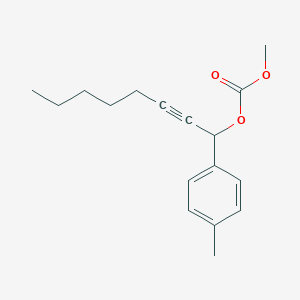
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
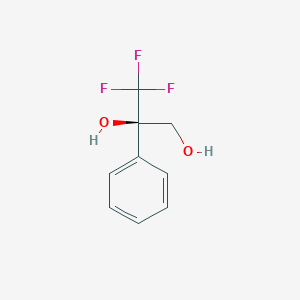
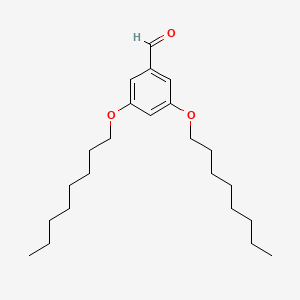
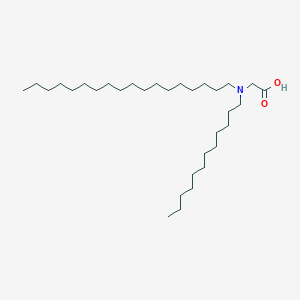
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
